molecular formula C24H28N4O5 B12038056 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12038056
M. Wt: 452.5 g/mol
InChI Key: OYDGQECEFVMXOF-UHFFFAOYSA-N
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Description

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with molecular targets such as tubulin, which is crucial for cell division. By inhibiting tubulin polymerization, the compound can disrupt cell division, leading to cell cycle arrest and apoptosis . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to inhibit tubulin polymerization and its anti-inflammatory properties make it a versatile compound for various scientific applications .

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H28N4O5/c1-15-12-20-22(24(29)28(15)7-6-27-8-10-32-11-9-27)21(18(14-25)23(26)33-20)17-5-4-16(30-2)13-19(17)31-3/h4-5,12-13,21H,6-11,26H2,1-3H3

InChI Key

OYDGQECEFVMXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)N1CCN4CCOCC4

Origin of Product

United States

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